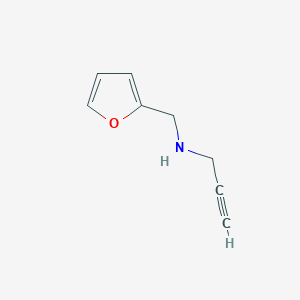

N-(furan-2-ylmethyl)prop-2-yn-1-amine

Übersicht

Beschreibung

N-(furan-2-ylmethyl)prop-2-yn-1-amine is an organic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and cognitive enhancement. This compound is characterized by the presence of a furan ring, a prop-2-yn-1-amine moiety, and a methylene bridge connecting these two functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)prop-2-yn-1-amine typically involves the following steps:

Starting Materials: Furan-2-carbaldehyde and propargylamine.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, facilitating the nucleophilic attack on the aldehyde.

Procedure: The furan-2-carbaldehyde is reacted with propargylamine under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactors and automated purification systems can be employed to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Cycloaddition Reactions

The propargylamine moiety participates in intramolecular Diels-Alder reactions (IMDAF) under specific catalytic conditions. A structurally analogous compound, N-(furan-2-ylmethyl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide, was shown to react with paraformaldehyde to form fused heterocycles (Table 1) .

Table 1: Reaction Conditions and Outcomes for IMDAF

| Substrate | Reagents/Conditions | Products (Regioisomers) | Yield (%) |

|---|---|---|---|

| N-(furan-2-ylmethyl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide | Paraformaldehyde (2.5 equiv), i-Pr₂NH (1.8 equiv), CuBr (0.3 equiv), 1,4-dioxane, 75°C | 2a (distal cycloadduct) + 3a (proximal cycloadduct) | 36 (1:3 ratio) |

Key observations:

-

The reaction generates two regioisomers depending on the alkyne’s orientation during cycloaddition.

-

The major product (3a) forms via proximal bond participation, confirmed by X-ray crystallography .

Oxidation Reactions

The furan ring and propargyl group are susceptible to oxidation:

Reduction Reactions

Hydrogenation of the propargylamine group is feasible:

Table 2: Reduction of Propargylamine Group

| Reducing Agent | Conditions | Product |

|---|---|---|

| H₂ (1 atm), Pd/C catalyst | Room temperature, 24 hrs | N-(furan-2-ylmethyl)propylamine |

This reaction converts the alkyne to a saturated propylamine chain, preserving the furan ring .

Metabolic Transformations

In vitro studies using rat liver microsomes revealed hydroxylation at the furan ring’s α-position, forming a hydroxylated derivative . This suggests potential for enzymatic oxidation in biological systems.

Nucleophilic Substitution

The primary amine (–NH–) can act as a nucleophile in alkylation or acylation reactions:

Example: Alkylation with Ethyl Bromide

| Reagent | Conditions | Product |

|---|---|---|

| Ethyl bromide | K₂CO₃, DMF, 60°C | N-ethyl-N-(furan-2-ylmethyl)prop-2-yn-1-amine |

This reaction demonstrates the amine’s ability to undergo alkylation, expanding its derivatization potential .

Copper-Mediated Reactions

The propargylamine group participates in copper-catalyzed couplings , such as:

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

Monoamine Oxidase Inhibition

F2MPA acts as a reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in the metabolism of neurotransmitters such as dopamine. Its inhibition can enhance monoaminergic transmission, which is beneficial for cognitive functions. Studies have demonstrated that F2MPA significantly improves synaptic transmission and long-term potentiation (LTP) in the hippocampus, suggesting its potential as a cognition-enhancing therapeutic agent for conditions like Alzheimer's disease and other dementias .

Case Study: Cognitive Enhancement

In a study involving anesthetized rats, administration of F2MPA at a dose of 1 mg/kg resulted in enhanced basic synaptic transmission and LTP without increasing seizure susceptibility. This highlights its promise as a therapeutic candidate aimed at improving cognitive deficits associated with neurodegenerative diseases .

Pharmacokinetic Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of F2MPA have been evaluated to establish its suitability for in vivo studies. The compound exhibits moderate to good ADMET characteristics, indicating favorable pharmacokinetic profiles necessary for potential therapeutic applications .

F2MPA's biological activities extend beyond neuropharmacology:

- Antioxidant Properties : The furan moiety contributes to antioxidant activity, which can mitigate oxidative stress—a factor in various diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that F2MPA may inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory conditions.

Data Summary Table

The following table summarizes key findings related to the biological activities of F2MPA:

Wirkmechanismus

The mechanism of action of N-(furan-2-ylmethyl)prop-2-yn-1-amine involves its interaction with monoamine oxidase enzymes (MAO-A and MAO-B). By inhibiting these enzymes, the compound increases the levels of monoamines such as dopamine, norepinephrine, and serotonin in the brain, which can enhance cognitive functions and provide neuroprotective effects. The compound’s structure allows it to bind to the active site of the enzymes, preventing the breakdown of monoamines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: A similar compound with an additional methyl group on the amine nitrogen.

N-(furan-2-ylmethyl)prop-2-yn-1-amine derivatives: Various derivatives with different substituents on the furan ring or the prop-2-yn-1-amine moiety.

Uniqueness

This compound is unique due to its specific structure that allows it to act as a monoamine oxidase inhibitor with potential cognitive-enhancing properties. Its ability to modulate monoaminergic systems distinguishes it from other similar compounds that may not have the same level of efficacy or specificity.

Biologische Aktivität

N-(furan-2-ylmethyl)prop-2-yn-1-amine, commonly referred to as F2MPA, is a compound of growing interest in pharmacological research due to its potential therapeutic applications, particularly in cognitive enhancement and neuroprotection. This article explores the biological activity of F2MPA, focusing on its mechanism of action, pharmacological properties, and potential clinical implications.

F2MPA is synthesized through the reaction of furan derivatives with propargyl bromide. The synthesis pathway yields several derivatives, with F2MPA being characterized by its structural formula:

The compound exhibits a furan ring, which is known for its bioactive properties, contributing to the compound's overall pharmacological profile.

F2MPA functions primarily as a monoamine oxidase B (MAO-B) inhibitor. The inhibition of MAO-B leads to increased levels of monoamines such as serotonin, dopamine, and norepinephrine in the brain, which are crucial for mood regulation and cognitive functions. The selectivity of F2MPA for MAO-B over MAO-A enhances its therapeutic potential while minimizing side effects associated with non-selective MAO inhibitors.

Neurochemical Profile

Research indicates that F2MPA significantly enhances synaptic transmission and long-term potentiation (LTP) in the dentate gyrus of the hippocampus. These effects were observed following intraperitoneal administration at doses as low as 1 mg/kg in anesthetized rats. Notably, F2MPA did not alter seizure thresholds in models of induced convulsions, suggesting a favorable safety profile for cognitive enhancement applications .

Table 1: Summary of Biological Activities

| Activity | Result |

|---|---|

| MAO-B Inhibition | IC50 = 5.16 ± 0.86 μM |

| Synaptic Transmission | Enhanced |

| Long-Term Potentiation | Induced and potentiated |

| Seizure Threshold | No modification observed |

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of F2MPA have been evaluated using predictive modeling tools. The results indicate that F2MPA possesses good intestinal absorption and brain penetration capabilities, which are essential for central nervous system (CNS) drugs .

Table 2: ADMET Profile

| Property | Evaluation |

|---|---|

| Absorption | High |

| Distribution | Good CNS penetration |

| Metabolism | Moderate |

| Excretion | Renal |

| Toxicity | Low |

Case Studies and Comparative Analysis

In comparative studies involving other MAO inhibitors like clorgyline and L-deprenyl, F2MPA demonstrated superior selectivity for MAO-B. It was found to be more potent than clorgyline but less active than L-deprenyl . Additionally, the neurochemical alterations induced by F2MPA were distinct from those caused by classic MAO inhibitors, indicating a unique mechanism that may be beneficial for treating cognitive disorders like Alzheimer's disease.

Case Study: Cognitive Enhancement in Animal Models

In a specific study assessing cognitive enhancement through F2MPA administration:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(furan-2-ylmethyl)prop-2-yn-1-amine?

this compound can be synthesized via reductive amination using a palladium-based catalyst (e.g., Pd/NiO) under hydrogen gas at 25°C for 10 hours. This method, adapted from related furan-containing amines, involves reacting propargylamine derivatives with furan-2-carbaldehyde in the presence of a catalyst . Alternatively, titanium-catalyzed cyclization of alkyne precursors (e.g., Ti(O-iPr)₄ and EtMgBr) has been reported for structurally similar compounds, yielding pyrrolidine derivatives . Purification typically involves filtration and solvent evaporation, with yields exceeding 80% under optimized conditions.

Q. How is the compound characterized structurally and chemically?

- Spectroscopy : NMR (400 MHz, CDCl₃) is used to confirm the presence of characteristic peaks: furan protons (δ 6.1–7.4 ppm), propargyl protons (δ 2.2–2.9 ppm), and amine protons (δ 1.4–4.0 ppm) .

- Crystallography : X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can resolve molecular geometry, though this requires high-quality single crystals .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₈H₁₀NO, MW 149.19 g/mol) .

Q. What preliminary biological assays are recommended for this compound?

Initial screening should focus on monoamine oxidase (MAO) inhibition, particularly MAO-B selectivity, due to structural similarities to propargylamine-based inhibitors. Protocols involve:

- In vitro MAO-B Assay : Using recombinant MAO-B enzyme, measure IC₅₀ via fluorometric or spectrophotometric detection of hydrogen peroxide .

- Cytotoxicity Testing : Cell viability assays (e.g., MTT) in neuronal cell lines (e.g., SH-SY5Y) to assess safety margins .

Advanced Research Questions

Q. How can the MAO-B inhibition mechanism of this compound be elucidated?

- Kinetic Studies : Determine inhibition type (competitive/uncompetitive) by varying substrate concentrations (e.g., kynuramine) and analyzing Lineweaver-Burk plots .

- Reversibility Testing : Pre-incubate enzyme with inhibitor, then dilute and measure residual activity to assess reversibility .

- Molecular Docking : Use computational tools (e.g., AutoDock) to model interactions between the compound’s propargyl group and MAO-B’s FAD-binding site .

Q. What strategies optimize the compound’s pharmacokinetic profile for CNS applications?

- ADMET Profiling :

- Blood-Brain Barrier (BBB) Penetration : Predict using PAMPA-BBB assays or in silico models (e.g., SwissADME) .

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Q. How do structural variations (e.g., alkyl chain length, substituents) impact bioactivity?

- SAR Studies : Synthesize analogs (e.g., N-methyl, but-2-yn-1-amine derivatives) and compare MAO-B IC₅₀ values. For example:

| Compound | MAO-B IC₅₀ (μM) | Selectivity (MAO-B/MAO-A) |

|---|---|---|

| This compound | 5.16 ± 0.86 | >10 |

| N-Methyl derivative | 3.2 ± 0.5 | >15 |

Q. What experimental designs resolve contradictions in catalytic efficiency across synthetic methods?

- Catalyst Screening : Compare Pd/NiO (reductive amination, 95% yield ) vs. Ti-based catalysts (cyclization, 81% yield ) under standardized conditions (solvent, temperature, reaction time).

- Mechanistic Probes : Use deuterium labeling (e.g., D₂ gas) to trace hydrogenation pathways in Pd-catalyzed reactions .

Q. Methodological Guidance

-

Synthesis Troubleshooting :

-

Data Interpretation :

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)prop-2-yn-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-5-9-7-8-4-3-6-10-8/h1,3-4,6,9H,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZVALUILSOXNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.